Obelmycin E

Description

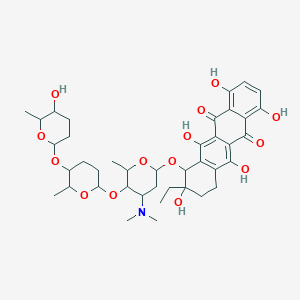

Obelmycin E is an anthracycline-class antibiotic produced by Streptomyces purpurascens, a soil-derived actinobacterium. It belongs to the rhodomycin family, characterized by a tetracyclic quinone aglycone core (7,8,9,10-tetrahydrotetracene-5,12-quinone) decorated with sugar moieties . Structural analysis reveals that this compound (referred to as "Compound F" in some studies) is a γ-isoRMN glycoside, with L-Rhodosamine and deoxyfucose attached to the aglycone . Its UV-Vis absorption maxima at 234 nm and 480 nm, along with FT-IR peaks at 1660 cm⁻¹ (C=O stretching) and 1590 cm⁻¹ (aromatic C=C), confirm its anthraquinone identity .

Biological studies demonstrate moderate antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis), with a minimum inhibitory concentration (MIC) >20 μg/mL, and selective cytotoxicity against HeLa cells (IC₅₀ ≈8.8 μg/mL) without affecting non-cancerous L929 fibroblasts .

Properties

CAS No. |

107826-17-5 |

|---|---|

Molecular Formula |

C30H30N4O8 |

Molecular Weight |

771.8 g/mol |

IUPAC Name |

10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H53NO14/c1-7-40(49)15-14-20-29(35(46)33-32(34(20)45)36(47)30-23(43)8-9-24(44)31(30)37(33)48)39(40)55-28-16-21(41(5)6)38(19(4)52-28)54-27-13-11-25(18(3)51-27)53-26-12-10-22(42)17(2)50-26/h8-9,17-19,21-22,25-28,38-39,42-46,49H,7,10-16H2,1-6H3 |

InChI Key |

DEMGNRGNMQOOAO-UHFFFAOYSA-N |

SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |

Synonyms |

obelmycin E |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

Obelmycin E shares a core aglycone structure with other rhodomycin analogues but differs in glycosylation patterns (Table 1).

Table 1: Structural Comparison of this compound and Related Compounds

Key structural distinctions:

Table 2: Antimicrobial and Cytotoxic Activity

- Antimicrobial Efficacy : Rhodomycin B is the most potent (MIC = 2 μg/mL), likely due to optimal glycosylation at C-7 enhancing membrane penetration. This compound’s higher MIC (>20 μg/mL) correlates with its C-10 glycosylation, which may hinder target binding .

- Cytotoxicity : All compounds show comparable HeLa cell inhibition (IC₅₀ ~8–15 μg/mL), but this compound and α2-Rhodomycin II lack toxicity to L929 cells, suggesting improved therapeutic indices .

Ecological and Functional Roles

This compound and its analogues are implicated in microbial competition. For example, marine Streptomyces spp. produce Obelmycin F (structurally analogous to this compound) to inhibit algal-associated pathogens, highlighting ecological roles beyond human therapeutics . In contrast, Rhodomycin B’s potency against soil-dwelling Gram-positive bacteria aligns with its role in S. purpurascens’ survival .

Research Implications and Gaps

- Structural Optimization : Modifying this compound’s glycosylation pattern (e.g., shifting sugars to C-7) could enhance antibacterial activity while retaining low cytotoxicity.

- Ecological Studies : Further research is needed to clarify this compound’s role in microbial interactions, particularly in marine environments .

- Clinical Potential: Despite lower potency, this compound’s selective cytotoxicity makes it a candidate for targeted cancer therapies, warranting in vivo studies .

Q & A

Q. Q. How can researchers ensure reproducibility in this compound’s in vivo toxicity studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal reporting. Standardize protocols (e.g., dosing intervals, animal sex/age) and publish detailed methods in supplementary materials. Use open-access platforms like protocols.io to share step-by-step workflows. Include positive controls (e.g., known hepatotoxins) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.